molecular formula C19H16BrN3O B11448300 6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11448300
M. Wt: 382.3 g/mol
InChI Key: ZDRMWOTURJBSPE-UHFFFAOYSA-N
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Description

6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a 2-aminopyridine derivative with an appropriate aldehyde or ketone.

    Substitution with 2,6-dimethylphenyl group: This step involves the use of a suitable aryl halide and a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the furan-2-yl group: This can be achieved through a similar cross-coupling reaction or via direct substitution using a furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit a specific enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
  • 6-fluoro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
  • 6-iodo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

The uniqueness of 6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can affect its electronic properties and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16BrN3O/c1-12-5-3-6-13(2)17(12)22-19-18(15-7-4-10-24-15)21-16-9-8-14(20)11-23(16)19/h3-11,22H,1-2H3

InChI Key

ZDRMWOTURJBSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CO4

Origin of Product

United States

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